4-(2-氟苄氧基)苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-Fluorobenzyloxy)benzyl bromide” is a chemical compound. It is similar to “4-Methoxybenzyl bromide”, which is a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .

Synthesis Analysis

The synthesis of similar compounds like “4-Methoxybenzyl bromide” involves the protection of hydroxyl groups . In the case of “4-Fluorobenzyl bromide”, it was used in the preparation of several compounds .

Molecular Structure Analysis

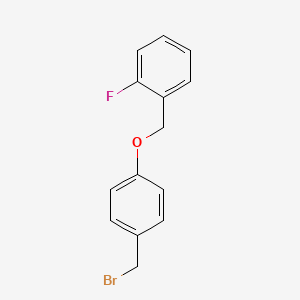

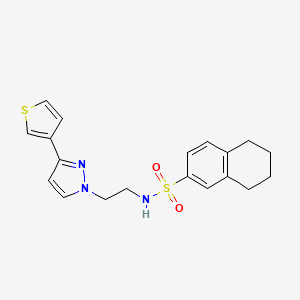

The molecular formula of “4-(2-Fluorobenzyloxy)benzyl bromide” is CHBrFO. Its average mass is 233.077 Da and its monoisotopic mass is 231.989899 Da .

Chemical Reactions Analysis

The benzylic position in alkylbenzenes, such as “4-(2-Fluorobenzyloxy)benzyl bromide”, is particularly reactive. Reactions at this position are often facilitated by photochemical methods . For example, benzylic bromination can be achieved using a NaBrO3/HBr bromine generator in continuous flow mode .

科学研究应用

醇保护基:

- 4-(叔丁基二苯基甲硅氧基)-3-氟苄基,一种醇的苄基醚型保护基,由苄基溴引入,并用四丁基氟化铵裂解。该基团对氧化条件稳定且与对甲氧基苄基醚的去除相容,显示出在β-甘露糖苷的立体控制合成中的潜在应用 (Crich, Li, & Shirai, 2009).

电化学还原和自由基生成:

- 苄基溴在特定溶剂中的固体电极上还原,产生可以偶联或添加到阴极材料上的自由基。这包括苄基自由基的生成,允许原位添加到不饱和有机体系中 (Jouikov & Simonet, 2010).

制备分子结构可控的高分子:

- 苄基溴用于树状大分子的新型会聚生长方法。这涉及在相转移条件下将苄基溴与单体的酚基缩合,突出了其在超支化大分子的合成中的作用 (Hawker & Fréchet, 1990).

通过单电子转移活化自由基反应:

- 苄基溴作为亲电试剂用于亲核取代反应中,也可以活化自由基反应。这包括通过光氧化还原催化对酮和醛进行α-碳苄基化,突出了其在有机合成中的多功能性 (Li et al., 2016).

标记蛋白质中的硒代蛋氨酸残基:

- 苄基溴用于蛋白质中蛋氨酸残基的选择性修饰,表明其在生化研究和蛋白质分析中的应用 (Lang, Spratt, Guillemette, & Palmer, 2006).

标记神经抑制剂的合成:

- 通过用苄基溴进行 N-苄基化合成苯甲酰胺类神经抑制剂的 [18F] 氟代类似物,证明了其在放射药物化学中的应用 (Hatano, Ido, & Iwata, 1991).

有机底物的溴化催化:

- 苄基溴衍生物参与催化有机底物的溴化,表明它们在化学合成中的效用 (Goodman & Detty, 2004).

作用机制

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromide group in the compound acts as a leaving group, allowing the formation of new carbon-carbon bonds . This is achieved through a process involving oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromide group is replaced by a nucleophile in the reaction, leading to the formation of a new compound .

Result of Action

The primary result of the action of 4-(2-Fluorobenzyloxy)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . These new compounds can have a variety of properties and uses, depending on the specific reactants involved in the reaction .

Action Environment

The efficacy and stability of 4-(2-Fluorobenzyloxy)benzyl bromide in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pH of the reaction environment, and the presence of other reactants . The compound is generally stable under normal conditions, but its reactivity can be enhanced under the right conditions .

属性

IUPAC Name |

1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCIELKSLVREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyloxy)benzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)